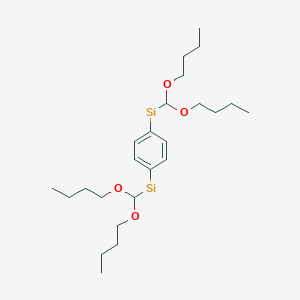
CID 66773667
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Phenylene)bis[(dibutoxymethyl)silane] is an organosilicon compound with the molecular formula C24H42O4Si2. This compound consists of a phenylene group bonded to two dibutoxymethylsilane groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[(dibutoxymethyl)silane] typically involves the reaction of 1,4-dibromobenzene with dibutoxymethylsilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of (1,4-Phenylene)bis[(dibutoxymethyl)silane] may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1,4-Phenylene)bis[(dibutoxymethyl)silane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane groups to siloxane groups.
Substitution: The phenylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Siloxane derivatives.
Substitution: Halogenated phenylene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,4-Phenylene)bis[(dibutoxymethyl)silane] is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the study of silicon-based materials and their properties.
Biology
The compound is used in biological research to study the interactions between silicon-based molecules and biological systems. It can be used to modify surfaces for cell culture studies.
Medicine
In medicine, (1,4-Phenylene)bis[(dibutoxymethyl)silane] is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry
Industrially, the compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
Mechanism of Action
The mechanism of action of (1,4-Phenylene)bis[(dibutoxymethyl)silane] involves its ability to form stable bonds with various substrates. The phenylene group provides rigidity, while the dibutoxymethylsilane groups offer flexibility and reactivity. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar in structure but with trimethylsilyl groups instead of dibutoxymethylsilane groups.
1,4-Bis(dimethylsilyl)benzene: Contains dimethylsilyl groups, offering different reactivity and properties.
Uniqueness
(1,4-Phenylene)bis[(dibutoxymethyl)silane] is unique due to its combination of a rigid phenylene core and flexible dibutoxymethylsilane groups. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C24H42O4Si2 |
|---|---|
Molecular Weight |
450.8 g/mol |
InChI |
InChI=1S/C24H42O4Si2/c1-5-9-17-25-23(26-18-10-6-2)29-21-13-15-22(16-14-21)30-24(27-19-11-7-3)28-20-12-8-4/h13-16,23-24H,5-12,17-20H2,1-4H3 |
InChI Key |
DETJPLQQNNTWPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(OCCCC)[Si]C1=CC=C(C=C1)[Si]C(OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















